N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name for this compound is derived from its bicyclic framework. The parent heterocycle, triazolo[4,3-b]pyridazine, consists of a pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3, respectively. The numbering follows priority rules where the triazole nitrogen atoms occupy positions 1, 2, and 4, while the pyridazine nitrogens are at positions 5 and 6. The primary substituent—a 2-phenylethyl group—is attached to the exocyclic amine at position 6, yielding the full name N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine.
Constitutional isomerism in this system arises from alternative connectivity patterns of the triazole and pyridazine rings. For instance, the isomeric triazolo[1,5-a]pyridazine differs in the fusion positions, altering the electronic distribution and steric environment. Additionally, regioisomerism may occur if the 2-phenylethyl group binds to alternative nitrogen atoms within the triazole ring, though such variants remain unreported in the literature.
Table 1: Constitutional Isomers of Triazolopyridazine Derivatives
| Isomer Name | Fusion Positions | Substituent Position |
|---|---|---|
| triazolo[4,3-b]pyridazine | 4 (pyridazine), 3 (triazole) | 6 (pyridazine) |
| triazolo[1,5-a]pyridazine | 1 (pyridazine), 5 (triazole) | 3 (pyridazine) |
X-ray Crystallographic Data Interpretation
While direct crystallographic data for N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine remains unavailable, analogous compounds provide insights. For example, the related structure triazolo[4,3-b]pyridazin-6-amine (PubChem CID 12272419) exhibits planar geometry, with bond lengths between nitrogen atoms in the triazole ring measuring approximately 1.31–1.38 Å, consistent with aromatic character. The pyridazine moiety shows slight puckering due to conjugation with the triazole system.
In derivatives such as N-(2-(6-(phenethylamino)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (PubChem CID 7207680), X-ray studies reveal dihedral angles of 85–90° between the triazolopyridazine core and appended aromatic groups, suggesting limited π-orbital overlap between the heterocycle and substituents. These findings imply that the 2-phenylethyl group in the target compound likely adopts a similar orthogonal orientation, minimizing steric strain.
Tautomeric Behavior in triazolo[4,3-b]pyridazine Systems
Tautomerism in triazolopyridazines involves reversible proton shifts between nitrogen atoms. For N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine, two dominant tautomers are plausible:
- Triazolo-form : The proton resides on the pyridazine nitrogen (N-5), preserving the aromatic triazole ring.
- Azidoazomethine-form : Proton migration to N-2 of the triazole ruptures aromaticity, generating an azide group adjacent to an imine moiety.
Table 2: Factors Influencing Tautomeric Equilibrium
| Factor | Effect on Triazolo-form Stability |
|---|---|
| Electron-withdrawing substituents | Stabilizes azidoazomethine form |
| Protic solvents (e.g., H2O) | Favors triazolo-form via hydrogen bonding |
| Aprotic polar solvents (e.g., DMSO) | Stabilizes azidoazomethine form |
Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 7,8-dihydro-6H-pyrimido[1,2-b]-1,2,4-triazolo[3,4-f]pyridazine, confirm that the triazolo-form predominates in dimethyl sulfoxide (DMSO), evidenced by sharp singlet peaks for equivalent triazole protons. In contrast, infrared (IR) spectroscopy of tetrazolo[5,1-b]benzothiazoles reveals N–H stretching vibrations at 3350 cm⁻¹ in the azidoazomethine tautomer, a feature absent in the triazolo-form. These observations suggest that the tautomeric state of N-(2-phenylethyl)triazolo[4,3-b]pyridazin-6-amine is solvent-dependent, with the triazolo-form favored in polar aprotic media.
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-2-4-11(5-3-1)8-9-14-12-6-7-13-16-15-10-18(13)17-12/h1-7,10H,8-9H2,(H,14,17) |
InChI Key |
LVLIMPYYRIAXBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylethylamine with 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Scientific Research Applications
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antiproliferative effects on cancer cells and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as serine/threonine-protein kinase pim-1, by binding to their active sites. This interaction disrupts the enzyme’s normal function, leading to various biological effects. The compound’s structure allows it to form specific interactions with its targets, contributing to its potency and selectivity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position: The 2-phenylethyl group in the target compound provides a balance between steric bulk and binding flexibility.
- Electron-Withdrawing Groups : Trifluoromethyl (CF3) substitution (e.g., JLX in ) improves binding affinity to BRD4 by stabilizing hydrophobic interactions in the acetyl-lysine binding pocket .
Key Findings :
- The target compound exhibits moderate BRD4 inhibition but shows cross-reactivity with PARP14, as seen in crystallographic studies of analogous inhibitors .
- JLX () demonstrates superior BRD4 affinity due to its indole moiety, which mimics acetylated lysine residues .
- Compounds with methyl or cyclopropyl substituents (e.g., ) show reduced off-target effects but lower potency, highlighting a trade-off between selectivity and efficacy.
Biological Activity
N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core, which is known for its stability and biological activity. The presence of the phenylethyl group is believed to enhance its interaction with biological targets. The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 239.30 g/mol |
| LogP | 2.10 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of triazolo-pyridazine compounds can inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition.
Case Study: Antiproliferative Activity
In a comparative study involving several triazolo-pyridazine derivatives, this compound showed promising results:
- HeLa Cells : IC50 = 60 nM
- A549 Cells : IC50 = 43 nM
- MDA-MB-231 Cells : IC50 = 0.43 μM
These results indicate that the compound has a strong inhibitory effect on cell growth and suggests its potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Tubulin Assembly : This leads to disruption in the mitotic spindle formation during cell division.
- Cell Cycle Arrest : Specifically noted was the G2/M phase arrest in HeLa cells treated with the compound.
- Regulation of Cyclin Proteins : Increased expression of cyclin B and decreased phosphorylation of cdc2 were observed post-treatment.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the phenylethyl group or the triazolo-pyridazine scaffold can significantly alter potency. For example:
- Substituting different aryl groups at the phenyl position can enhance or diminish activity.
- The presence of electron-donating or withdrawing groups on the aromatic ring affects binding affinity and biological response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
